6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride
Description
6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. It serves as a key building block in drug discovery, particularly for targeting enzymes and receptors involved in disease pathways . Despite its discontinued commercial availability (as of 2025), its structural versatility allows derivatization for diverse therapeutic applications.
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-5-3-1-7-2-4(3)8-6(11)9-5;/h7H,1-2H2,(H2,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBWJSIPXMRYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672041 | |
| Record name | 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13931-24-3 | |
| Record name | 13931-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Ethyl Cyanoacetate
The initial step involves the alkylation of ethyl cyanoacetate with bromoacetaldehyde dialkyl acetal. Bromoacetaldehyde dimethyl acetal is preferred over diethyl analogs due to higher reactivity and yield efficiency.
Reaction Conditions:
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Reactants: Bromoacetaldehyde dimethyl acetal (1.2 eq), ethyl cyanoacetate (1 eq)
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Solvent: Anhydrous ethanol
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Temperature: Reflux (78°C)
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Time: 4–6 hours
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Yield: 75–80% intermediate (2-cyano-4,4-dimethoxybutanoic acid ethyl ester).
The choice of dimethyl acetal reduces steric hindrance, facilitating nucleophilic substitution. Delayed addition of bromoacetaldehyde during reflux minimizes side reactions, improving purity.
Cyclization with Guanidine or Thiourea
The alkylated intermediate undergoes cyclization with guanidine (or thiourea) to form the pyrimidine core.
Procedure:
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Reactants: 2-cyano-4,4-dimethoxybutanoic acid ethyl ester (1 eq), guanidine acetate (1.5 eq)
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Solvent: Ethanol/water (3:1)
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Catalyst: Triethylamine (1.5 eq)
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Temperature: Reflux (78°C)
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Time: 3 hours
Thiourea derivatives yield 2-sulfhydryl analogs, requiring pyridine/water mixtures for solubility. Cyclization kinetics favor guanidine due to stronger nucleophilicity, though thiourea routes are viable for sulfur-containing derivatives.
Acid-Catalyzed Ring Closure
The final step involves hydrochloric acid-mediated cyclization to form the pyrrolo[3,4-d]pyrimidine scaffold.
Optimized Protocol:
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Reactants: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (1 eq)
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Acid: Concentrated HCl (6 eq)
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Solvent: Methanol
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Temperature: 60°C
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Time: 2 hours
The reaction proceeds via imine hydrolysis and intramolecular cyclization, with HCl acting as both catalyst and counterion source for hydrochloride salt formation.
Comparative Analysis of Methodologies
Table 1: Yield Comparison Across Synthetic Steps
Thiourea-based cyclization yields lower (78%) due to slower kinetics and byproduct formation. The patent route demonstrates superior efficiency, achieving an overall yield of 68–70% after purification.
Critical Parameters and Optimization
Solvent and Temperature Effects
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Alkylation: Anhydrous ethanol prevents hydrolysis of bromoacetaldehyde. Elevated temperatures (>80°C) degrade the intermediate.
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Cyclization: Ethanol/water mixtures enhance guanidine solubility, while pyridine aids thiourea reactions.
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Acid Catalysis: Methanol optimizes proton availability without side reactions. Temperatures >70°C accelerate decomposition.
Counterion and Salt Formation
Hydrochloric acid ensures stoichiometric protonation, yielding the hydrochloride salt directly. Alternative acids (e.g., ) require post-reaction neutralization, reducing efficiency.
Industrial-Scale Considerations
The patented "one-pot" method eliminates intermediate isolation, reducing processing time and costs. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrrolopyrimidine scaffold. Below is a comparison with closely related derivatives:
Table 1: Key Structural and Functional Comparisons
Biological Activity
6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride (CAS Number: 13931-24-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₆H₈ClN₃O₂
- Molecular Weight: 189.6 g/mol
- Purity: ≥95%
- Storage Conditions: Typically stored at room temperature or in a refrigerator depending on supplier specifications .
Biological Activity Overview
The biological activity of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine derivatives has been primarily studied in the context of their anticancer and anti-inflammatory properties. The following sections detail specific activities and mechanisms.
Anticancer Activity
Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: These compounds often act as inhibitors of tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival. In one study, a derivative demonstrated IC₅₀ values ranging from 29 to 59 µM against four different cancer cell lines, with the most potent derivative showing comparable efficacy to established tyrosine kinase inhibitors like sunitinib .
- Case Study Example: A specific compound (5k) was highlighted for its ability to induce apoptosis in HepG2 cells by increasing pro-apoptotic proteins (caspase-3 and Bax) while decreasing anti-apoptotic proteins (Bcl-2). This compound also exhibited significant binding affinity to multiple kinases including EGFR and VEGFR2 .
| Compound | IC₅₀ (µM) | Target Kinases | Mechanism |
|---|---|---|---|
| 5k | 40 - 204 | EGFR, Her2 | Apoptosis induction |
| Sunitinib | 261 | Multiple | Tyrosine kinase inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolo[3,4-d]pyrimidines is another area of interest:
- Human Neutrophil Elastase Inhibition: Certain derivatives have been identified as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as emphysema. Inhibiting HNE can reduce inflammation and tissue damage in chronic respiratory conditions .
Mechanistic Studies
Molecular docking studies have provided insights into how these compounds interact with target enzymes. For example:
- Binding Interactions: The binding modes of pyrrolo[3,4-d]pyrimidines with kinases reveal critical interactions that facilitate their inhibitory effects. This information is crucial for the rational design of more potent analogs.
Q & A
Q. What spectroscopic methods are recommended for confirming the molecular structure of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride?
To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For NMR analysis, focus on resolving the pyrrolo-pyrimidine core and hydrochloride protonation sites. PubChem-derived InChI and molecular formula data (C₆H₇N₃·HCl) can guide peak assignments . IR spectroscopy should verify carbonyl (C=O) and NH stretches in the dione moiety. Cross-reference experimental spectra with computational predictions from quantum chemistry tools to resolve ambiguities .
Q. What are the primary synthetic routes for synthesizing this compound, and how can purity be optimized?
Common routes involve cyclocondensation of substituted pyrrole precursors with urea derivatives under acidic conditions. For purity optimization, use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., methanol/chloroform). Monitor intermediates via thin-layer chromatography (TLC) and confirm final purity (>95%) via HPLC with UV detection at 254 nm . Recrystallization in ethanol/water mixtures can further reduce byproducts like unreacted amines or dimeric species .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
The compound’s hydrochloride salt enhances water solubility, making aqueous buffers (pH 4–6) suitable for in vitro assays. Stability studies under varying temperatures (4°C, 25°C) and light exposure should precede long-term storage. Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) and recommend storage in desiccated, amber vials at -20°C .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?
Leverage density functional theory (DFT) to model transition states and identify rate-limiting steps in cyclocondensation reactions. Pair this with cheminformatics tools to screen solvent systems (e.g., DMF vs. acetonitrile) for yield improvement. For example, ICReDD’s reaction path search methods can predict optimal temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% HCl) . Validate predictions using fractional factorial design (FFD) experiments to minimize trial-and-error .
Q. What advanced analytical techniques resolve contradictions in reported spectral data for pyrrolo-pyrimidine derivatives?
Contradictions in NMR shifts (e.g., NH proton environments) may arise from tautomerism or solvent effects. Use variable-temperature NMR and deuterated solvents (DMSO-d₆, D₂O) to stabilize specific tautomers. For ambiguous mass spectrometry fragments, apply tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways . Cross-validate with X-ray crystallography data if single crystals are obtainable .
Q. How can structure-activity relationship (SAR) studies be designed to probe biological relevance?
Design a library of analogs with modifications at the pyrrolo nitrogen or dione carbonyl groups. Use in silico docking (e.g., AutoDock Vina) to prioritize targets like kinases or phosphodiesterases. Pair this with in vitro enzyme inhibition assays (IC₅₀ determinations) and cellular toxicity screens. Statistical tools like partial least squares (PLS) regression can correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What methodologies address discrepancies in biological assay results across studies?
Discrepancies may stem from impurity interference or assay conditions. Implement orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) to confirm results. Use LC-MS to verify compound integrity post-assay. For cell-based studies, include controls with the hydrochloride counterion alone to isolate its effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
